![molecular formula C16H13NO2 B13135566 Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
Ethylbenzo[h]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylbenzo[h]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly significant due to its potential biological activities and its role as a precursor in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
Ethylbenzo[h]quinoline-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of β-nitroacrylates with 2-aminobenzaldehydes under heterogeneous conditions. This one-pot synthesis utilizes 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base in acetonitrile . Another method involves the Friedländer annulation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/potassium hydroxide or with diketones or β-ketoesters .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation, solvent-free conditions, and recyclable catalysts to promote greener and more sustainable chemical processes .
化学反応の分析
Types of Reactions
Ethylbenzo[h]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylates.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.
科学的研究の応用
Ethylbenzo[h]quinoline-2-carboxylate has numerous applications in scientific research:
Medicine: It is explored for its potential therapeutic applications in treating various diseases due to its diverse biological activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethylbenzo[h]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
類似化合物との比較
Ethylbenzo[h]quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylate: Similar in structure but lacks the ethyl group, which can influence its biological activity and chemical reactivity.
Benzo[h]quinoline: Lacks the carboxylate group, which affects its solubility and reactivity.
Ethylquinoline-2-carboxylate: Similar but lacks the benzo[h] fusion, which can alter its electronic properties and biological activity.
The uniqueness of this compound lies in its specific structure, which combines the ethyl group, benzo[h] fusion, and carboxylate group, leading to distinct chemical and biological properties.
特性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
ethyl benzo[h]quinoline-2-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)14-10-9-12-8-7-11-5-3-4-6-13(11)15(12)17-14/h3-10H,2H2,1H3 |
InChIキー |
PSMFDSDBVFWQTR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=CC3=CC=CC=C32)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


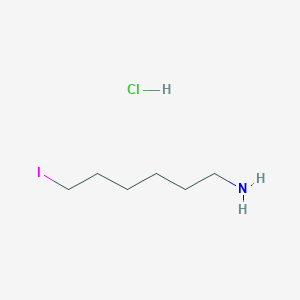
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
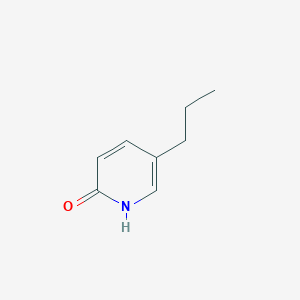

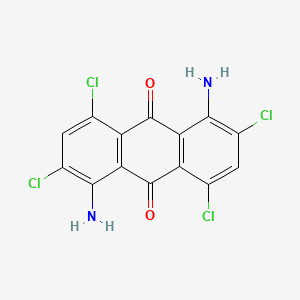
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
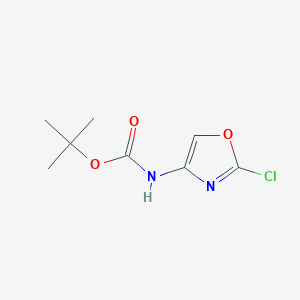
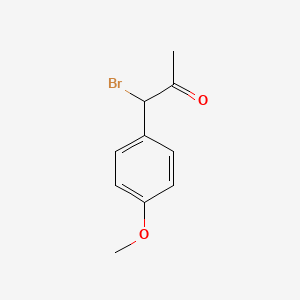
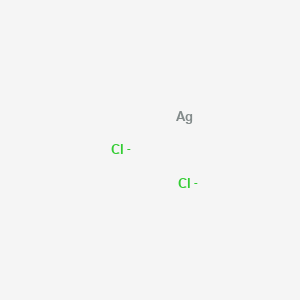


![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

